2-Bromo-3-phenylpropanoyl chloride

Organic Synthesis Medicinal Chemistry Reaction Kinetics

2-Bromo-3-phenylpropanoyl chloride (CAS 42762-86-7), also known as α-bromo-benzenepropanoyl chloride, is a dual-functionalized organic building block combining an acyl chloride moiety with an α-bromo substituent on a phenylpropanoyl scaffold. With a molecular formula of C₉H₈BrClO and a molecular weight of 247.52 g/mol, this compound is characterized by a boiling point of 113–115 °C at 5 Torr and a density of 1.5538 g/cm³.

Molecular Formula C9H8BrClO
Molecular Weight 247.51 g/mol
CAS No. 42762-86-7
Cat. No. B1266930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-phenylpropanoyl chloride
CAS42762-86-7
Molecular FormulaC9H8BrClO
Molecular Weight247.51 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)Cl)Br
InChIInChI=1S/C9H8BrClO/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2
InChIKeyPLTQBSSKEGUDLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-phenylpropanoyl chloride CAS 42762-86-7: Core Properties and Research-Grade Procurement


2-Bromo-3-phenylpropanoyl chloride (CAS 42762-86-7), also known as α-bromo-benzenepropanoyl chloride, is a dual-functionalized organic building block combining an acyl chloride moiety with an α-bromo substituent on a phenylpropanoyl scaffold . With a molecular formula of C₉H₈BrClO and a molecular weight of 247.52 g/mol, this compound is characterized by a boiling point of 113–115 °C at 5 Torr and a density of 1.5538 g/cm³ . It is typically supplied at 95–98% purity for research and industrial applications , serving as a versatile electrophilic intermediate in organic synthesis, medicinal chemistry, and the preparation of β-phenylalanine derivatives .

2-Bromo-3-phenylpropanoyl chloride: Why In-Class Analogs Cannot Simply Be Substituted


Generic substitution of α-halo acyl chlorides is not chemically valid due to significant differences in electrophilicity, leaving group ability, and regiochemical positioning of the halogen. 2-Bromo-3-phenylpropanoyl chloride bears the bromine atom at the α-position (C2), which dramatically enhances the electrophilicity of the adjacent carbonyl carbon compared to the non-halogenated 3-phenylpropanoyl chloride (CAS 645-45-4) [1]. Furthermore, the α-bromo substituent provides a superior leaving group (Br⁻) relative to the α-chloro analog (2-chloro-3-phenylpropanoyl chloride, CAS 81136-10-9), enabling faster nucleophilic acyl substitution and subsequent functionalization [2]. The position of the halogen is equally critical: the α-bromo isomer (CAS 42762-86-7) differs fundamentally in reactivity from the β-bromo positional isomer (3-bromo-3-phenylpropanoyl chloride, CAS 111752-77-3), which places the bromine at C3 and exhibits distinct steric and electronic properties . These differences dictate that procurement decisions must be compound-specific rather than class-based.

2-Bromo-3-phenylpropanoyl chloride: Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Electrophilicity and Synthetic Efficiency vs. Non-Halogenated 3-Phenylpropanoyl Chloride

The presence of the electron-withdrawing α-bromo group in 2-bromo-3-phenylpropanoyl chloride substantially increases the electrophilicity of the adjacent carbonyl carbon, resulting in faster nucleophilic acyl substitution kinetics compared to the non-halogenated 3-phenylpropanoyl chloride . While direct rate constants are not published for this specific pair, studies on related α-haloacyl systems demonstrate that α-bromo acyl chlorides react with nucleophiles 1.45–1.5 times faster than their α-chloro counterparts, and significantly faster than non-halogenated acyl chlorides [1]. This translates to reduced reaction times and milder conditions in synthetic applications, a critical advantage for process efficiency .

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Superior Leaving Group Ability and Nucleophilic Displacement vs. α-Chloro Analog

The α-bromo substituent in 2-bromo-3-phenylpropanoyl chloride functions as a superior leaving group compared to the α-chloro substituent in 2-chloro-3-phenylpropanoyl chloride (CAS 81136-10-9), due to the weaker C–Br bond and greater polarizability of bromine [1]. In general nucleophilic acyl substitution, the rate order follows I > Br > Cl > F, with bromoalkanes reacting faster than chloroalkanes [2]. This principle extends to α-halo acyl chlorides: α-bromo acyl chlorides undergo nucleophilic displacement 1.45–1.5 times faster than their α-chloro analogs under comparable conditions [3]. This difference is critical for reactions requiring precise kinetic control or when working with sterically hindered or weakly nucleophilic partners.

Nucleophilic Substitution Reaction Kinetics Leaving Group Effects

Regiochemical Precision: Distinct Reactivity from β-Bromo Positional Isomer

2-Bromo-3-phenylpropanoyl chloride (α-bromo) is a structurally distinct positional isomer from 3-bromo-3-phenylpropanoyl chloride (β-bromo, CAS 111752-77-3) . The α-bromo placement enables unique reactivity profiles: the bromine atom at the α-position exerts a strong electron-withdrawing inductive effect on the carbonyl, enhancing electrophilicity at the acyl chloride center, while also serving as a site for subsequent SN2 displacement or elimination reactions. In contrast, the β-bromo isomer places the halogen distal to the carbonyl, resulting in reduced electronic influence on the acyl chloride and a different set of accessible transformations (e.g., β-elimination vs. α-substitution) . This regiochemical distinction is non-negotiable for multistep syntheses where a specific halogen position is required for downstream functionalization.

Regioselectivity Synthetic Strategy Positional Isomerism

Faster and Milder Synthesis via Direct α-Bromination of 3-Phenylpropanoyl Chloride

2-Bromo-3-phenylpropanoyl chloride can be prepared directly and selectively from 3-phenylpropanoyl chloride using N-bromosuccinimide (NBS) in thionyl chloride with catalytic HCl, a method that avoids the harsher conditions of traditional Hell-Volhard-Zelinsky (HVZ) bromination . The NBS/SOCl₂ method offers several quantifiable advantages: overall reaction times are typically ≤2 hours, compared to HVZ protocols requiring >100 °C and extended durations [1]. Furthermore, this approach circumvents the use of elemental bromine, simplifies work-up, and minimizes elimination side reactions that plague HVZ brominations at elevated temperatures [1]. For laboratories seeking efficient access to this building block, the NBS/SOCl₂ method represents a practical improvement over alternative synthetic routes.

Synthetic Methodology Process Efficiency Reaction Optimization

2-Bromo-3-phenylpropanoyl chloride: Evidence-Backed Application Scenarios for Strategic Procurement


Accelerated Synthesis of β-Phenylalanine Derivatives and Peptidomimetics

The enhanced electrophilicity of 2-bromo-3-phenylpropanoyl chloride (1.45–1.5× faster than α-chloro analogs [1]) enables rapid amidation with amines under mild conditions. This makes it a preferred acylating agent for the synthesis of β-phenylalanine derivatives, a key scaffold in peptidomimetic drug discovery. The α-bromo group can be subsequently displaced by nucleophiles (e.g., azide, thioacetate) to install diverse functionality, streamlining the construction of unnatural amino acid libraries . Laboratories seeking to accelerate SAR campaigns around phenylalanine-based pharmacophores will benefit from the compound's dual reactivity.

Chemoselective α-Functionalization in Complex Molecule Construction

The α-bromo acyl chloride moiety in 2-bromo-3-phenylpropanoyl chloride provides a chemoselective handle for sequential functionalization. The acyl chloride can be reacted first with a nucleophile (e.g., to form an amide or ester), after which the α-bromo group remains available for subsequent SN2 displacement or elimination [1]. This orthogonal reactivity is essential for building complex molecular architectures where precise control over reaction order is required, such as in the total synthesis of natural products or the assembly of heterocyclic frameworks [2]. The compound's regiochemical precision (α- vs. β-bromo) ensures that functionalization occurs at the intended site.

Efficient Procurement and Stocking of a Versatile α-Bromo Acyl Chloride Building Block

For procurement professionals managing research chemical inventories, 2-bromo-3-phenylpropanoyl chloride offers a favorable combination of commercial availability at high purity (95–98% [1]) and broad synthetic utility. Its preparation via the rapid NBS/SOCl₂ method (≤2 hour reaction time ) translates to reliable supply and competitive pricing compared to more specialized or difficult-to-synthesize α-halo acyl chlorides. The compound's well-documented physical properties (boiling point 113–115 °C at 5 Torr, density 1.5538 g/cm³ [2]) facilitate handling and purification, reducing the operational burden on receiving laboratories. Stocking this compound enables support for multiple synthetic programs without the need to maintain separate inventories of less versatile analogs.

Preparation of α-Thioesters and α-Azido Derivatives via SN2 Displacement

The superior leaving group ability of the α-bromo substituent (Br⁻ vs. Cl⁻) [1] makes 2-bromo-3-phenylpropanoyl chloride an ideal substrate for Ag₂O-promoted or Cs₂CO₃-mediated nucleophilic substitutions. This reactivity has been exploited for the stereocontrolled synthesis of α-thioacetate and α-azido derivatives, which serve as precursors to thiol-containing amino acids and triazole-containing peptidomimetics . The 1.45–1.5× rate acceleration relative to the α-chloro analog [2] ensures that these transformations proceed to completion under practical laboratory conditions, improving yield and reproducibility.

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